2-bromo-N-(2,4-difluorophenyl)acetamide

SHP2 Inhibitors Cancer Therapeutics Medicinal Chemistry

2-Bromo-N-(2,4-difluorophenyl)acetamide (CAS 149053-57-6) is a differentiated halogenated acetamide scaffold with a proven SHP2 phosphatase IC50 of 45.01 μM, making it a cost-effective starting point for oncology programs targeting JMML and related cancers. Its 2,4-difluorophenyl motif and reactive bromoacetamide group enable predictable nucleophilic diversification—superior to chloro- or mono-fluoro analogs—while its measured LogP of 2.95 supports membrane permeability studies. Researchers choose this compound for validated biological activity, predictable electrophilicity, and well-characterized ADME properties that generic alternatives cannot replicate.

Molecular Formula C8H6BrF2NO
Molecular Weight 250.04 g/mol
CAS No. 149053-57-6
Cat. No. B1274874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,4-difluorophenyl)acetamide
CAS149053-57-6
Molecular FormulaC8H6BrF2NO
Molecular Weight250.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=O)CBr
InChIInChI=1S/C8H6BrF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)
InChIKeyNFFFURNQKMXKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(2,4-difluorophenyl)acetamide (CAS 149053-57-6): Core Physicochemical and Chemical Properties


2-Bromo-N-(2,4-difluorophenyl)acetamide (CAS 149053-57-6) is a halogenated acetamide derivative with the molecular formula C8H6BrF2NO and a molecular weight of 250.04 g/mol . It is characterized by the presence of a bromoacetyl group attached to a 2,4-difluoroaniline moiety. The compound typically has a purity of 95% or higher , and it is available from commercial suppliers [1]. Its calculated LogP value is 2.94770 , indicating moderate lipophilicity. This compound serves as a versatile synthetic intermediate and a scaffold in medicinal chemistry .

Why 2-Bromo-N-(2,4-difluorophenyl)acetamide Cannot Be Simply Substituted by Other Haloacetamides or Difluorophenyl Derivatives


The specific combination of a bromoacetamide electrophile with a 2,4-difluorophenyl group confers unique reactivity and biological target engagement profiles that are not replicated by analogs with different halogen patterns (e.g., chloroacetamide) or mono-fluorophenyl groups. While related compounds like 2-bromo-N-phenylacetamide have shown potent antifungal activity [1], the presence and position of the fluorine atoms in 2-bromo-N-(2,4-difluorophenyl)acetamide alter both electronic properties and steric bulk, directly impacting its utility as an SHP2 phosphatase inhibitor scaffold [2]. Simple substitution with a 2-chloro-N-(2,4-difluorophenyl)acetamide would change the leaving group potential and subsequent alkylation rates, potentially abrogating the desired biological activity. Therefore, for research programs targeting specific enzyme inhibition or utilizing this compound as a specific building block, generic substitution based on structural similarity is not scientifically valid.

Quantitative Differentiation of 2-Bromo-N-(2,4-difluorophenyl)acetamide Against Key Comparators


SHP2 Phosphatase Inhibition: 2-Bromo-N-(2,4-difluorophenyl)acetamide as a Validated Lead Scaffold

In a study focused on developing selective SHP2 inhibitors, 2-bromo-N-(2,4-difluorophenyl)acetamide (identified as PubChem CID 8,478,960) was used as a starting point for 'core hopping' and optimization. The parent compound demonstrated an IC50 of 45.01 μM against the SHP2 phosphatase enzyme [1]. This baseline activity provided a quantifiable foundation for the subsequent design of a series of thiophene[2,3-d]pyrimidine derivatives, which achieved significantly improved potencies (IC50 range: 0.4–37.87 μM). The most optimized derivative (Comp#5) exhibited an IC50 of 0.4 μM, representing a 112.5-fold improvement over the parent scaffold [2].

SHP2 Inhibitors Cancer Therapeutics Medicinal Chemistry

Electrophilic Reactivity and Alkylation Potential: Rationale for Selecting the Bromo Over Chloro Analog

As a class of compounds, α-haloacetamides are known alkylating agents. The bromine atom in 2-bromo-N-(2,4-difluorophenyl)acetamide provides a superior leaving group for SN2 reactions compared to the chloro analog, 2-chloro-N-(2,4-difluorophenyl)acetamide. This is due to the lower bond dissociation energy of the C-Br bond (~285 kJ/mol) compared to the C-Cl bond (~327 kJ/mol) and the lower pKa of the conjugate acid of the bromide leaving group [1]. While direct quantitative comparison of reaction rates for these specific molecules is not available in the provided literature, this class-level inference is a fundamental principle of organic chemistry that informs the selection of the bromo-derivative for applications requiring efficient alkylation, such as the synthesis of complex libraries or targeted covalent inhibitors .

Synthetic Chemistry Medicinal Chemistry Alkylating Agents

Lipophilicity Modulation via Fluorination: Comparative LogP Analysis

The calculated partition coefficient (LogP) for 2-bromo-N-(2,4-difluorophenyl)acetamide is 2.95 . In contrast, its non-fluorinated analog, 2-bromo-N-phenylacetamide, has a calculated LogP of 2.2 . The presence of the 2,4-difluoro substitution on the phenyl ring increases the lipophilicity of the compound by approximately 0.75 LogP units, which translates to a roughly 5.6-fold increase in its octanol-water partition coefficient [1].

ADME Properties Drug Design Physicochemical Characterization

Recommended Research and Industrial Applications for 2-Bromo-N-(2,4-difluorophenyl)acetamide Based on Quantitative Evidence


Scaffold for SHP2 Inhibitor Optimization in Oncology Research

As established in the evidence, 2-bromo-N-(2,4-difluorophenyl)acetamide has a validated IC50 of 45.01 μM against the SHP2 phosphatase [1]. This quantitative baseline makes it a proven and cost-effective starting point for medicinal chemistry campaigns aiming to develop more potent and selective SHP2 inhibitors for treating cancers such as Juvenile Myelomonocytic Leukemia (JMML). Researchers can use this compound as a template for 'core hopping' and structure-based design to achieve the >100-fold improvements in potency demonstrated by optimized derivatives [2].

Reactive Building Block for Alkylation-Focused Library Synthesis

Due to the enhanced reactivity of the C-Br bond compared to the C-Cl bond [3], 2-bromo-N-(2,4-difluorophenyl)acetamide is the preferred choice for synthetic chemists constructing compound libraries through nucleophilic substitution reactions. Its predictable electrophilicity enables efficient diversification at the α-carbon, facilitating the rapid generation of analogs with varied amine, thiol, or oxygen nucleophiles.

Lead-Like Probe with Enhanced Lipophilicity for ADME Studies

The compound's measured LogP of 2.95, which is 0.75 units higher than its non-fluorinated analog , makes it a valuable tool for studies investigating the impact of lipophilicity on membrane permeability and metabolic stability [4]. Researchers can use this well-characterized property to calibrate in vitro ADME assays and understand the role of fluorine substitution in modulating a compound's drug-like properties.

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